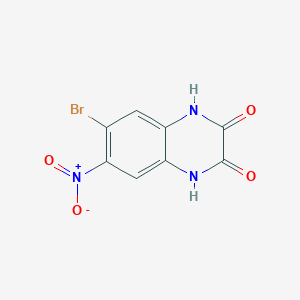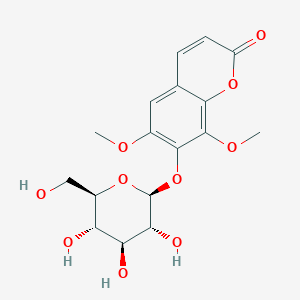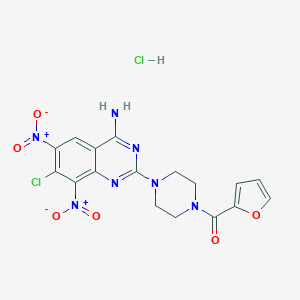
Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride is a compound that has gained significant attention in scientific research due to its unique properties. This compound is an organic molecule that contains both a quinazoline and a furanyl group, making it an interesting target for synthesis and study. In
Applications De Recherche Scientifique
Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride has been studied extensively in scientific research due to its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria and fungi.
Mécanisme D'action
The mechanism of action of Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been shown to have anti-inflammatory properties and can inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride in lab experiments is its potent anti-cancer activity. Additionally, this compound has been shown to have anti-inflammatory properties and can inhibit the growth of bacteria and fungi. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration methods to minimize toxicity.
Orientations Futures
There are several future directions for the study of Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride. One direction is to further explore its potential as an anti-cancer agent. Studies could focus on identifying the specific signaling pathways and enzymes that are targeted by this compound and developing more targeted therapies. Additionally, further studies could explore the potential use of this compound as an anti-inflammatory agent and its ability to inhibit the growth of bacteria and fungi. Finally, future studies could focus on optimizing the synthesis method for this compound to improve yield and reduce toxicity.
Méthodes De Synthèse
The synthesis of Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride can be achieved through a multi-step process. The first step involves the reaction of 2-nitroaniline with chloroacetyl chloride to form 7-chloro-2-nitro-4-oxo-4H-quinazoline. This intermediate is then reacted with furan-2-carboxylic acid to form the final product, this compound.
Propriétés
Numéro CAS |
111218-75-8 |
|---|---|
Formule moléculaire |
C17H15Cl2N7O6 |
Poids moléculaire |
484.2 g/mol |
Nom IUPAC |
[4-(4-amino-7-chloro-6,8-dinitroquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C17H14ClN7O6.ClH/c18-12-10(24(27)28)8-9-13(14(12)25(29)30)20-17(21-15(9)19)23-5-3-22(4-6-23)16(26)11-2-1-7-31-11;/h1-2,7-8H,3-6H2,(H2,19,20,21);1H |
Clé InChI |
GKFGHPRJILUARA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NC3=C(C(=C(C=C3C(=N2)N)[N+](=O)[O-])Cl)[N+](=O)[O-])C(=O)C4=CC=CO4.Cl |
SMILES canonique |
C1CN(CCN1C2=NC3=C(C(=C(C=C3C(=N2)N)[N+](=O)[O-])Cl)[N+](=O)[O-])C(=O)C4=CC=CO4.Cl |
Autres numéros CAS |
111218-75-8 |
Synonymes |
1-(4-Amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)p iperazine HCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



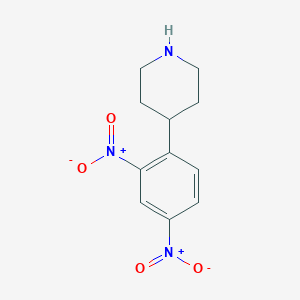
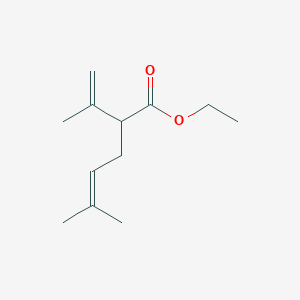
![2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B53203.png)
![7-Bromo-2,3-dihydropyrano[2,3-b]quinoline](/img/structure/B53204.png)
![(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B53205.png)
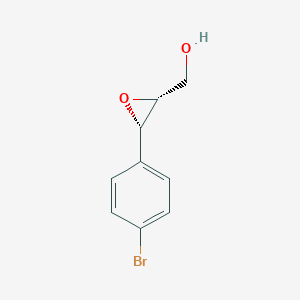

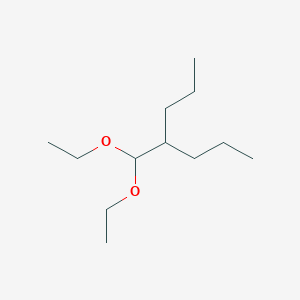
![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B53216.png)
![Imidazo[1,2-a]pyridine-5-thiol](/img/structure/B53219.png)

